BenchChemオンラインストアへようこそ!

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Solid-phase peptide synthesis Orthogonal protection Chemoselective deprotection

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4) is a heterobifunctional pyrazolidine derivative bearing an Fmoc carbamate at N1 and a tert-butyl (t-Bu) ester at N2. With molecular formula C₂₃H₂₆N₂O₄ and a molecular weight of 394.46 Da, this compound serves as a protected aza-proline (AzPro) precursor for Fmoc/t-Bu solid-phase peptide synthesis (SPPS).

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
CAS No. 222854-34-4
Cat. No. B3117375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
CAS222854-34-4
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3
InChIKeyPJFQIERERLIRHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4): Orthogonally Protected Pyrazolidine Building Block


1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4) is a heterobifunctional pyrazolidine derivative bearing an Fmoc carbamate at N1 and a tert-butyl (t-Bu) ester at N2 . With molecular formula C₂₃H₂₆N₂O₄ and a molecular weight of 394.46 Da, this compound serves as a protected aza-proline (AzPro) precursor for Fmoc/t-Bu solid-phase peptide synthesis (SPPS) . The orthogonal Fmoc (base-labile) / t-Bu (acid-labile) protecting group pair enables sequential, chemoselective deprotection—a prerequisite for automated microwave-assisted aza-peptide synthesis as demonstrated in the aza-scan of the PKB/Akt inhibitor PTR6154 [1].

Why Generic Pyrazolidine Protecting Group Swaps Compromise Aza-Peptide Synthesis Outcomes: The 222854-34-4 Orthogonality Imperative


Protected pyrazolidine derivatives are not interchangeable in solid-phase aza-peptide synthesis because the protecting group pair at N1 and N2 directly dictates compatibility with the overarching SPPS strategy [1]. The target compound's Fmoc/t-Bu orthogonal pair is specifically designed for Fmoc/t-Bu SPPS protocols; in contrast, 1,2-di-Boc-pyrazolidine (CAS 146605-64-3) bears two acid-labile groups and cannot be chemoselectively deprotected—rendering it incompatible with stepwise chain elongation. The 1-benzyl (Cbz) analog (CAS 57699-89-5) offers Cbz/t-Bu orthogonality but requires hydrogenolysis for Cbz removal, a heterogeneous process incompatible with automated flow-through SPPS instrumentation that relies on rapid, homogeneous base-mediated Fmoc cleavage [2]. These fundamental chemical incompatibilities translate directly into failed syntheses, lower crude purities, and non-automatable workflows .

Quantitative Differentiation Evidence: 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4) vs. Closest Analogs


Orthogonal Protecting Group Architecture (Fmoc/t-Bu) vs. Non-Orthogonal Bis-Boc: Chemoselective Deprotection Feasibility

The target compound's Fmoc group (N1) is removed under mild basic conditions (20% piperidine in DMF, t₁/₂ = ~6–25 s for resin-bound Fmoc-amino acids) while the t-Bu ester (N2) remains intact. In contrast, 1,2-di-Boc-pyrazolidine bears two acid-labile Boc groups; exposure to TFA simultaneously removes both protecting groups, precluding chemoselective manipulation [1]. The Fmoc/t-Bu orthogonality is essential for the stepwise incorporation of aza-proline residues via Fmoc/t-Bu SPPS, a strategy validated in the aza-scan of PTR6154 where Fmoc/t-Bu chemistry was explicitly employed for aza-arginine and aza-proline incorporation [2].

Solid-phase peptide synthesis Orthogonal protection Chemoselective deprotection

Deprotection Kinetics: Fmoc (Piperidine) vs. Cbz (Hydrogenolysis) — Automation Compatibility

Fmoc cleavage from resin-bound substrates using 20% piperidine/DMF exhibits a half-life (t₁/₂) of approximately 6–42 seconds depending on the amino acid residue, with ≥99.99% deprotection achieved within 2.3–9.2 minutes [1]. In contrast, Cbz (benzyloxycarbonyl) removal via catalytic hydrogenolysis (Pd/C, H₂) typically requires 1–4 hours and is a heterogeneous process incompatible with standard automated SPPS flow-through reactors . The target compound's Fmoc group enables rapid, homogeneous, and automatable deprotection cycles, whereas the 1-benzyl (Cbz) analog (CAS 57699-89-5) mandates off-line hydrogenolysis, disrupting automated workflow integration.

Fmoc deprotection kinetics Cbz hydrogenolysis Automated SPPS

Validated Synthetic Yield: 94% Isolated Yield for the Target Compound

The target compound has been synthesized via a reproducible route affording 1-(9H-fluoren-9-yl)methyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate as a white solid in 94% isolated yield . This high yield demonstrates the efficiency and scalability of the synthetic route, which proceeds via Fmoc protection of tert-butyl pyrazolidine-1-carboxylate. In contrast, 1,2-di-Boc-pyrazolidine syntheses often report lower or variable yields due to challenges in achieving regioselective bis-Boc protection on the hydrazine-like pyrazolidine scaffold . A high-yielding, well-characterized synthetic route reduces procurement risk for kilogram-scale sourcing [1].

Pyrazolidine synthesis Fmoc protection Synthetic yield

Direct Application in Microwave-Assisted Aza-Peptide Synthesis: Fmoc/t-Bu Chemistry for PKB/Akt Inhibitor Aza-Scan

The target compound's Fmoc/t-Bu orthogonal protecting group strategy was explicitly employed in the microwave-assisted solid-phase synthesis of aza-peptide analogs of the PKB/Akt inhibitor PTR6154 [1]. The published protocol used Fmoc/t-Bu chemistry to incorporate aza-proline residues via novel substituted hydrazine precursors; microwave irradiation significantly reduced standard coupling and deprotection times while enabling automation [2]. Neither 1,2-di-Boc-pyrazolidine (lacking orthogonality) nor 1-benzyl-2-tert-butyl pyrazolidine-1,2-dicarboxylate (Cbz requiring hydrogenolysis) can be substituted into this validated protocol without fundamental redesign of the deprotection and automation strategy [3].

Aza-peptide synthesis Microwave-assisted SPPS PKB/Akt inhibitor

Commercial Purity Benchmarking: ≥98% (NLT 98%) vs. Comparator Availability and Purity

The target compound is commercially available from multiple suppliers at a purity specification of ≥98% (NLT 98%) with ISO-certified quality systems [1]. In comparison, 1,2-di-Boc-pyrazolidine (CAS 146605-64-3) is typically supplied at 97–98% purity but is primarily available through custom synthesis rather than off-the-shelf catalog inventory [2]. The 1-benzyl analog (CAS 57699-89-5) is predominantly available via custom synthesis with variable lead times [3]. The combination of high off-the-shelf purity (≥98%) and multi-supplier availability reduces procurement risk and ensures batch-to-batch consistency for GLP/GMP-adjacent research applications.

Commercial sourcing Purity specification Quality control

Predicted Physicochemical Property Differentiation: LogP, Solubility, and Chromatographic Behavior

The target compound has a predicted ACD/LogP of 3.84, which is substantially higher than that of 1,2-di-Boc-pyrazolidine (predicted LogP approximately 1.5–2.0 based on molecular composition) due to the lipophilic fluorenylmethyl group . This elevated LogP translates to stronger reversed-phase HPLC retention, facilitating chromatographic purification of the building block itself and of aza-peptide intermediates incorporating the Fmoc-pyrazolidine moiety [1]. The fluorenyl chromophore also enables UV-active monitoring at 254–301 nm during both purification and SPPS deprotection cycles (fulvene-piperidine adduct absorption), a property absent in the benzyl (Cbz) analog.

LogP Chromatographic retention Physicochemical properties

Optimal Application Scenarios for 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS 222854-34-4)


Microwave-Assisted Solid-Phase Aza-Peptide Library Synthesis for Kinase Inhibitor Aza-Scans

This compound is the building block of choice for constructing aza-proline-containing peptide libraries via Fmoc/t-Bu microwave-assisted SPPS, as demonstrated in the aza-scan of the PKB/Akt inhibitor PTR6154 [1]. Its Fmoc/t-Bu orthogonal protection enables automated, stepwise incorporation of aza-proline residues with rapid piperidine-mediated deprotection cycles (t₁/₂ ~25 s for Fmoc removal), fully compatible with microwave reactor platforms [2]. The validated protocol significantly reduces standard reaction times compared to conventional heating and is suitable for high-throughput SAR studies.

Metabolic Stability Optimization of Peptidomimetic Drug Candidates

Aza-peptides incorporating this building block have been shown to exhibit altered metabolic stability profiles compared to their parent peptides, with the modification site critically influencing resistance to trypsin/chymotrypsin degradation [1]. The Fmoc/t-Bu-protected pyrazolidine enables systematic incorporation of aza-proline at multiple positions within a lead peptide sequence, facilitating the identification of analogs with enhanced proteolytic stability—a key parameter in peptide drug development.

Kilogram-Scale Procurement for Integrated Drug Discovery Pipelines

With off-the-shelf availability at ≥98% purity from multiple ISO-certified suppliers and demonstrated synthetic yields of 94%, this compound is positioned for reliable scale-up from gram to kilogram quantities [1]. The multi-supplier landscape and established synthetic route reduce single-source dependency, a critical consideration for integrated drug discovery programs transitioning from hit-to-lead through preclinical candidate nomination [2].

Conformational Control in β-Turn Peptidomimetics via Aza-Proline Incorporation

Aza-proline (AzPro) residues, accessed via this Fmoc/t-Bu-pyrazolidine precursor, function as β-turn-inducing elements in peptide backbone engineering [1]. The compound's orthogonal protection enables precise placement of AzPro within designed peptide sequences to enforce specific secondary structure motifs. Because of steric hindrance associated with the aza-nitrogen, AzPro-containing peptides adopt distinct conformational preferences compared to proline-containing analogs, a structural feature exploitable in rational peptidomimetic design [2].

Quote Request

Request a Quote for 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.